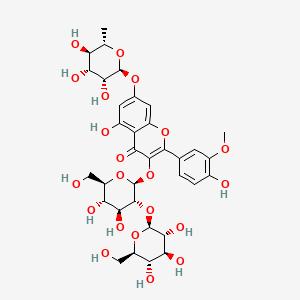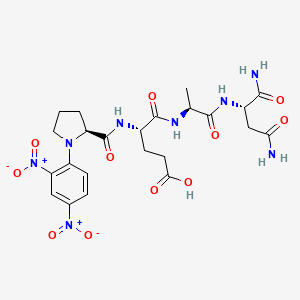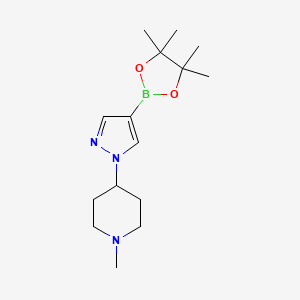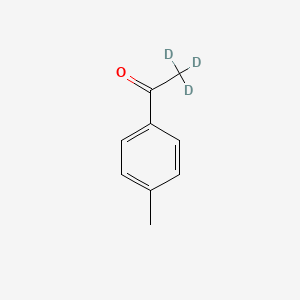
异鼠李素3-槐糖苷-7-鼠李糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isorhamnetin 3-sophoroside-7-rhamnoside: is a natural flavonol glycoside derived from plants such as sea buckthorn (Hippophaë rhamnoides). It is known for its various biological activities, including its ability to inhibit the growth of harmful microalgae . This compound is part of the larger family of isorhamnetin glycosides, which are known for their health-promoting effects .
科学研究应用
Chemistry: In chemistry, isorhamnetin 3-sophoroside-7-rhamnoside is used as a model compound for studying glycosylation reactions and the synthesis of flavonol glycosides .
Biology: In biological research, this compound is studied for its effects on cellular processes, including its cytotoxicity against cancer cell lines such as HepG2, MCF-7, and A549 .
Medicine: In medicine, isorhamnetin 3-sophoroside-7-rhamnoside is investigated for its potential therapeutic effects, including its anti-inflammatory and antioxidant activities .
Industry: In the industry, this compound is used in the production of functional foods and nutraceuticals due to its health-promoting properties .
作用机制
Target of Action
Isorhamnetin 3-sophoroside-7-rhamnoside, a natural flavonol glycoside, primarily targets harmful microalgae . It inhibits the growth of these microalgae, making it a potential algicidal agent .
Mode of Action
It is known that it interacts with harmful microalgae, inhibiting their growth
Biochemical Pathways
The compound is synthesized by a three-enzyme cascade involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (udp)-rhamnose synthase . This synthesis process suggests that the compound may interact with biochemical pathways involving these enzymes.
Result of Action
The primary result of Isorhamnetin 3-sophoroside-7-rhamnoside’s action is the inhibition of harmful microalgae growth . This suggests that the compound may have potential applications in controlling harmful algal blooms. Additionally, the compound has been associated with cytotoxicity against HepG2, MCF-7, and A549 cells .
Action Environment
It is worth noting that the compound is naturally derived from hippophaë rhamnoides , suggesting that its production and efficacy may be influenced by the growth conditions of this plant.
生化分析
Biochemical Properties
Isorhamnetin 3-sophoroside-7-rhamnoside interacts with several enzymes in its biochemical reactions. A study has shown that it was synthesized by a highly efficient three-enzyme cascade using a UDP-rhamnose regeneration system . The enzymes involved in this process include rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase .
Cellular Effects
The cellular effects of Isorhamnetin 3-sophoroside-7-rhamnoside are primarily observed in its cytotoxicity against certain cell lines. It has been reported that the compound was evaluated for its cytotoxicity against HepG2, MCF-7, and A549 cells .
Molecular Mechanism
It is known that it inhibits the growth of harmful microalgae
Temporal Effects in Laboratory Settings
It is known that the compound was synthesized using a highly efficient three-enzyme cascade .
Metabolic Pathways
It is known that the compound was synthesized using a UDP-rhamnose regeneration system .
准备方法
Synthetic Routes and Reaction Conditions: Isorhamnetin 3-sophoroside-7-rhamnoside can be synthesized using a three-enzyme cascade system involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzyme rhamnosyltransferase is cloned, expressed, and characterized in Escherichia coli .
Industrial Production Methods: The industrial production of isorhamnetin 3-sophoroside-7-rhamnoside involves the use of a UDP-rhamnose regeneration system to achieve high yields. The highest titer of production reached 231 mg/L with a molar conversion of 100% .
化学反应分析
Types of Reactions: Isorhamnetin 3-sophoroside-7-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The optimal conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions include various derivatives of isorhamnetin glycosides, which exhibit diverse biological activities such as anti-inflammatory, antinociceptive, and antioxidant properties .
相似化合物的比较
- Isorhamnetin 3-O-rhamnoside
- Isorhamnetin 3-O-galactoside
- Isorhamnetin 3-O-robinobioside
Comparison: Isorhamnetin 3-sophoroside-7-rhamnoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other isorhamnetin glycosides . This unique structure also contributes to its diverse biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,31+,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQKXKNZQQBTDD-IOCIRFPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the relationship between isorhamnetin-3-O-sophoroside-7-O-rhamnoside and the sensory properties of sea buckthorn berries?
A1: Isorhamnetin-3-O-sophoroside-7-O-rhamnoside, a flavonol glycoside found in sea buckthorn berries, has been identified as a contributor to the berries' astringent taste. Research suggests that this compound, along with malic acid and other isorhamnetin glycosides, plays a significant role in the perceived astringency of sea buckthorn puree. Interestingly, while some studies have linked proanthocyanidin dimers and trimers to astringency, their impact appears to be less significant than initially thought in the context of sea buckthorn berries [, , ].
Q2: Beyond sea buckthorn, in what other plant species has isorhamnetin-3-O-sophoroside-7-O-rhamnoside been identified, and are there any potential applications related to this compound?
A2: Isorhamnetin-3-O-sophoroside-7-O-rhamnoside has been isolated from the berries of Hippophae rhamnoides subsp. Sinensis Rousi, a subspecies of sea buckthorn []. Furthermore, research indicates that this compound, along with other flavonoids like quercetin-3‑O‑2’,6’‑dirhamnosylglucoside and quercetin rhamnosyl dihexoside, could serve as a potential biomarker for resistance to carmine cochineal (Dactylopius opuntiae) in certain forage palm species (Opuntia spp. and Nopalea spp.) []. This discovery highlights the potential of this compound in developing pest-resistant crops.
Q3: Are there established analytical methods for detecting and quantifying isorhamnetin-3-O-sophoroside-7-O-rhamnoside in plant material?
A3: While specific details regarding validated analytical methods for isorhamnetin-3-O-sophoroside-7-O-rhamnoside are limited in the provided research, studies commonly utilize chromatographic techniques for its isolation and purification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has proven effective in identifying and quantifying flavonoid glycosides, including isorhamnetin-3-O-sophoroside-7-O-rhamnoside, within complex plant matrices [, ]. Further research focusing on method development and validation for this specific compound would be beneficial to ensure accurate and reliable quantification in various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)



![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)



![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)

